![molecular formula C19H15N3 B2439830 7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 861209-54-3](/img/structure/B2439830.png)
7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine”, often involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis
The molecular structure of “7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . This structure is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in various biological procedures .Scientific Research Applications
- Pyrimidines, including our compound, have been investigated for their anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . These properties make them potential candidates for developing anti-inflammatory agents.
- Thiazolopyrimidine derivatives, closely related to our compound, have demonstrated excellent anticancer activity. Specifically, they inhibited CDK enzymes, leading to apoptosis in human cancer cell lines .
- Pyrazolo[1,5-a]pyrimidine derivatives with nitrogen mustard moieties were also tested for antitumor activity against various cell lines, including A549, SH-SY5Y, HepG2, MCF-7, and DU145 .
Anti-Inflammatory Properties
Anticancer Activity
Mechanism of Action
Target of Action
The primary targets of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .
Biochemical Pathways
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . By inhibiting protein kinases, 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine disrupts this pathway, affecting the balance of nucleotide pools .
Result of Action
The molecular and cellular effects of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine’s action include the disruption of cellular processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption is due to the inhibition of protein kinases, which play a crucial role in these processes .
properties
IUPAC Name |
2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHDHVESPITHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine |
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